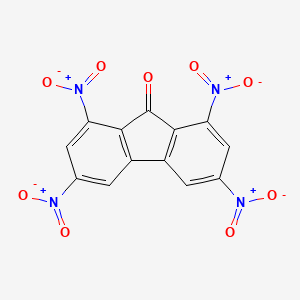![molecular formula C16H28N4O2 B14561324 5-[(4-Cyano-2-methoxy-2-methylpentyl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile CAS No. 61765-80-8](/img/structure/B14561324.png)
5-[(4-Cyano-2-methoxy-2-methylpentyl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Cyano-2-methoxy-2-methylpentyl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile is a complex organic compound characterized by its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Cyano-2-methoxy-2-methylpentyl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Cyano-2-methoxy-2-methylpentyl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
5-[(4-Cyano-2-methoxy-2-methylpentyl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-Cyano-2-methoxy-2-methylpentyl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Properties
CAS No. |
61765-80-8 |
|---|---|
Molecular Formula |
C16H28N4O2 |
Molecular Weight |
308.42 g/mol |
IUPAC Name |
5-[(4-cyano-2-methoxy-2-methylpentyl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile |
InChI |
InChI=1S/C16H28N4O2/c1-13(9-17)7-15(3,21-5)11-19-20-12-16(4,22-6)8-14(2)10-18/h13-14H,7-8,11-12H2,1-6H3 |
InChI Key |
XXZHEBZHJYBUPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(CN=NCC(C)(CC(C)C#N)OC)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


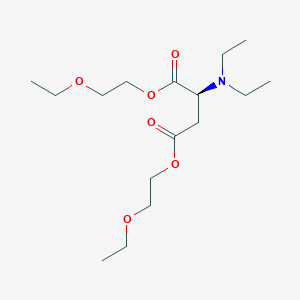
![2,2'-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane)](/img/structure/B14561251.png)
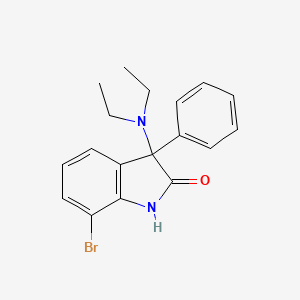
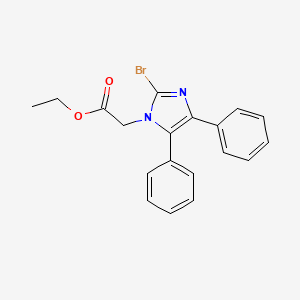
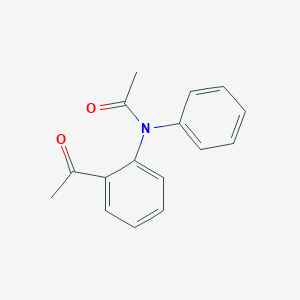
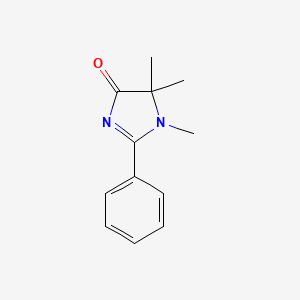
![4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine](/img/structure/B14561290.png)
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14561295.png)
![Hexyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14561297.png)
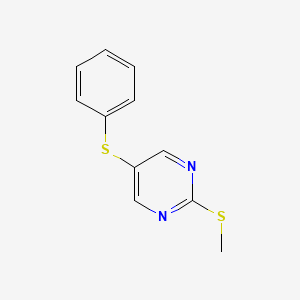
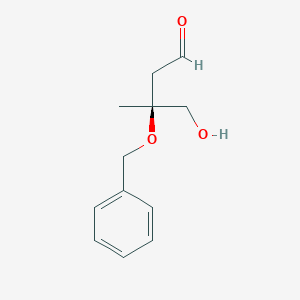
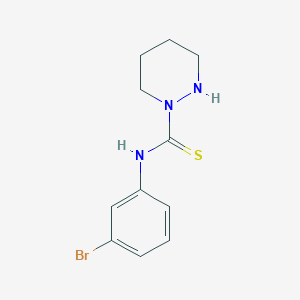
![3-[(4-Methoxyphenyl)sulfanyl]propan-1-ol](/img/structure/B14561318.png)
